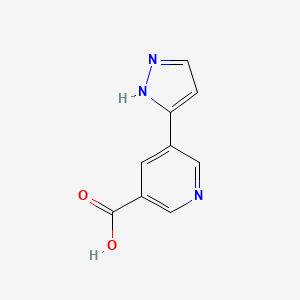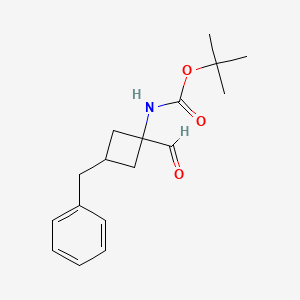
tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers is a chemical compound with the molecular formula C17H23NO3 and a molecular weight of 289.3694 g/mol . This compound is characterized by its unique structure, which includes a tert-butyl group, a benzyl group, and a formylcyclobutyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers involves several steps. One common method includes the reaction of tert-butyl carbamate with 3-benzyl-1-formylcyclobutyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . The product is then purified using standard techniques such as column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and bases to facilitate the reactions.
Scientific Research Applications
tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers can be compared with other similar compounds such as:
tert-Butyl (3-Formylbicyclo[1.1.1]pentan-1-yl)carbamate: This compound has a similar tert-butyl carbamate structure but differs in the cyclobutyl group, which is replaced by a bicyclo[1.1.1]pentane ring.
tert-Butyl N-(3-aminocyclobutyl)carbamate: This compound features an amino group instead of a formyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications in various fields.
Properties
CAS No. |
2803861-89-2 |
|---|---|
Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
tert-butyl N-(3-benzyl-1-formylcyclobutyl)carbamate |
InChI |
InChI=1S/C17H23NO3/c1-16(2,3)21-15(20)18-17(12-19)10-14(11-17)9-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,18,20) |
InChI Key |
ILANKANODFKKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)CC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Ethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B13563270.png)
![4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B13563272.png)
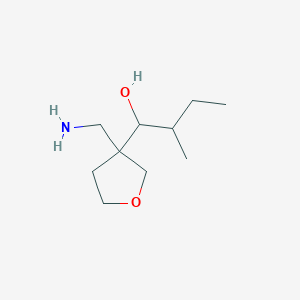
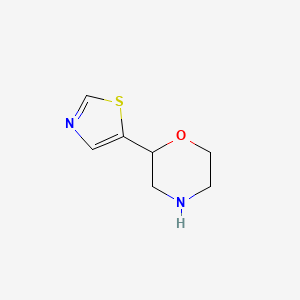
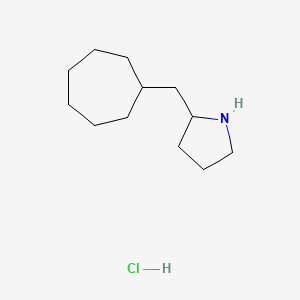
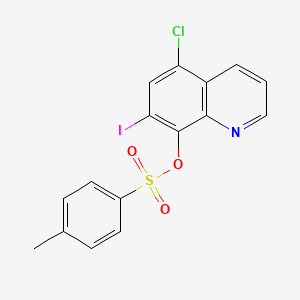
![3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13563292.png)
![6-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13563300.png)
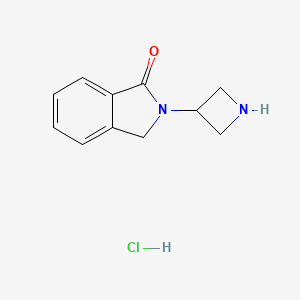
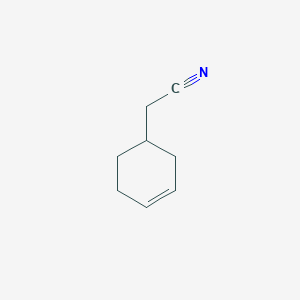
![6-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13563334.png)

